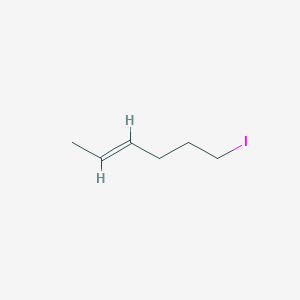

6-Iodo-2-hexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

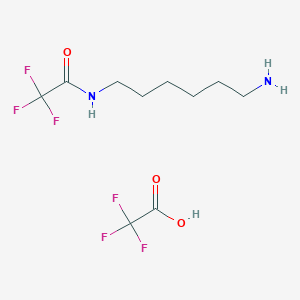

6-Iodo-2-hexene is an organic compound . It is an unsaturated compound, meaning it contains at least one carbon-carbon double bond . The carbon atoms in the chemical structure of 6-Iodo-2-hexene are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .

Synthesis Analysis

One of the synthesis methods for compounds like 6-Iodo-2-hexene involves a palladium-catalysed three-component cross-coupling reaction . This process involves iodoalkenes such as 6-iodo-1-hexene or their derivatives, carbon monoxide, and 9-alkyl- or 9-aryl-9-BBN derivatives . The reaction proceeds via a radical process, allowing cyclization of the iodoalkenes to five-membered rings prior to the couplings with carbon monoxide and boron reagents .Molecular Structure Analysis

The molecular formula of 6-Iodo-2-hexene is C6H11I . The structure contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis

The average mass of 6-Iodo-2-hexene is 210.056 Da . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Photo-mediated Selective Deconstructive Geminal Dihalogenation

6-Iodo-2-hexene plays a crucial role in the photo-mediated selective deconstructive geminal dihalogenation of trisubstituted alkenes . This process involves the efficient photo-mediated deconstructive geminal dihalogenation of carbon-carbon double bonds . A wide range of geminal diiodoalkanes and bromo(iodo)alkanes are directly prepared from various trisubstituted alkenes, including both cyclic and acyclic olefins .

Synthesis of 4-Aryl-1,3-butanediols

6-Iodo-2-hexene is used in the synthesis of 4-Aryl-1,3-butanediols . The treatment of 6-iodo-4-oxa-3-sila-1-hexene derivatives with arylmagnesium bromide in the presence of a catalytic amount of a cobalt–diamine complex in THF affords the corresponding benzyl-substituted oxasilacyclopentanes . These products are then converted to 4-aryl-1,3-diols after Tamao–Fleming oxidation .

Building Blocks in Synthetic Chemistry

6-Iodo-2-hexene is a versatile building block in synthetic chemistry. It belongs to the family of alkenes and is often used in the synthesis of various chemical compounds.

Safety and Hazards

The safety data sheet for a similar compound, 6-Iodo-1-hexyne, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to 6-Iodo-2-hexene, but specific safety data for 6-Iodo-2-hexene is not available in the search results.

Propiedades

IUPAC Name |

(E)-6-iodohex-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRXMKQRGARTAB-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-2-hexene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)

![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)